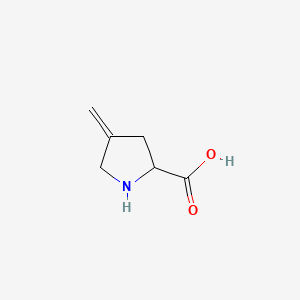

4-Methyleneproline

Vue d'ensemble

Description

(±)-4-methylene-2-pyrrolidinecarboxylic acid, also known as 4-methylene-L-proline, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom (±)-4-methylene-2-pyrrolidinecarboxylic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, (±)-4-methylene-2-pyrrolidinecarboxylic acid is primarily located in the cytoplasm. Outside of the human body, (±)-4-methylene-2-pyrrolidinecarboxylic acid can be found in fruits. This makes (±)-4-methylene-2-pyrrolidinecarboxylic acid a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Biochemical Research

4-Methyleneproline is primarily used in biochemical research to study protein folding and stability. Its incorporation into proteins allows researchers to investigate how modifications at specific sites affect the protein's biophysical properties. For instance, studies have shown that incorporating this compound into recombinant insulin alters its fibrillation kinetics. Specifically, the introduction of this compound at position B28 of insulin accelerates fibril formation compared to native insulin, which is crucial for understanding amyloid diseases and insulin aggregation mechanisms .

Table 1: Effects of this compound on Insulin Properties

| Property | Native Insulin | Insulin with this compound |

|---|---|---|

| Fibril Formation Lag Time | 16.6 ± 4.1 h | 8.2 ± 4.0 h |

| Bioactivity (in vivo) | Yes | Yes |

| Stability against Denaturation | Moderate | Similar |

Pharmaceutical Development

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various therapeutic agents. Its unique structural features enhance the activity and stability of peptide-based drugs. For example, it has been utilized in developing drugs targeting neurological disorders by modifying peptide sequences to improve their pharmacokinetic properties . The ability to incorporate this compound into peptides allows for the design of more effective therapeutics with tailored properties.

Protein Engineering

The incorporation of this compound into proteins is a part of a broader strategy known as noncanonical amino acid mutagenesis. This technique enables scientists to expand the chemical diversity of proteins beyond the standard twenty amino acids, facilitating the engineering of proteins with novel functionalities. Research has demonstrated that replacing proline residues with this compound can significantly influence protein behavior, such as altering oligomerization states and enhancing enzymatic activity .

Case Study: Recombinant Insulin Engineering

A notable application of this compound was demonstrated in a study where it was incorporated into recombinant insulin expressed in Escherichia coli. The study found that this modification not only accelerated fibril formation but also maintained insulin's bioactivity in vivo, indicating its potential for developing fast-acting insulin analogs . This case exemplifies how small changes at the molecular level can lead to substantial effects on protein function and therapeutic efficacy.

Material Science

Beyond biological applications, this compound is being explored in material science for creating novel materials such as hydrogels. These materials exhibit unique properties that can be utilized in biomedical applications, including drug delivery systems and tissue engineering scaffolds . The incorporation of this compound into polymer matrices enhances their mechanical properties and biocompatibility.

Analyse Des Réactions Chimiques

Reactivity and Chemical Transformations

Allylic Alkylation: 4-methyleneproline can be obtained via allylic alkylation of glycine-derived imines. For example, the reaction of a tert-butyl N-diphenylmethyleneglycinate imine with 3-bromo-2-(bromomethyl)-1-propene in the presence of a catalyst yields a mono-alkylated product, which converts in situ to the desired methylene proline .

Cyclopropanation: The methylene group of this compound can undergo cyclopropanation. Direct cyclopropanation using the Simmons-Smith reaction or by addition of dibromocarbene species to the double bond followed by debromination has been explored .

Palladium-Catalyzed Annulation

$$4 + 1] Cycloaddition: A palladium-catalyzed formal [4 + 1] cycloaddition reaction of sulfur ylides and in situ-generated Pd-stabilized zwitterions has been utilized for the synthesis of this compound derivatives . The utility of this method is demonstrated by a gram-scale synthesis and chemoselective functionalization of a proline-based derivative .

Reaction Conditions: Various reaction conditions, including different palladium catalysts and ligands, have been explored to optimize the yield of the cycloaddition reaction. For instance, Pd(PPh3)4 did not produce the desired product at room temperature, whereas Pd(dba)2 in conjunction with a ligand (L1) gave a low conversion. The use of [η3-(C3H5)PdCl]2 as a precatalyst resulted in a good yield .

Role in Pharmaceuticals

Inhibitors and Analogues: this compound is found in inhibitors of proline dehydrogenase and tomaymycin analogues, highlighting its significance in pharmaceutical applications .

Data Tables

Table 1: Palladium-Catalyzed $$4 + 1] Cycloaddition Reaction toward 4-Methyleneprolines

| Entry | $$Pd] | Ligand | T (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh3)4 | -- | rt | 0 |

| 2 | Pd(dba)2 | L1 | rt | 10 |

| 3 | Pd(dba)2 | L1 | 50 | 48 |

| 4 | $$η3-(C3H5)PdCl]2 | L1 | 50 | 61 |

Table 2: Hydrogenation of Allylic Alcohol 4

| Entry | Metal Catalyst (Substrate/Catalyst) | Solvent | Additive | syn/anti Ratio |

|---|---|---|---|---|

| 1 | Pt2O (4:1) | EtOH | NaNO2 | 75:25 |

| 2 | Pt2O (4:1) | Hex | Et3N | 70:30 |

| 3 | Pt2O (8:1) | Hex | Et3N | 70:30 |

| 4 | Raney Ni (1.5:1) | EtOH | 80:20 | |

| 5 | Raney Ni (2.7:1) | EtOH/AcOEt | 70:30 | |

| 6 | Raney Ni (1.5:1) | MeOH | 85:15 | |

| 7 | Raney Ni (1.5:1) | MeOH/H2O | 75:25 | |

| 8 | Raney Ni (8:1) | MeOH | 85:15 | |

| 9 | Raney Ni (20:1) | MeOH | 80:20 | |

| 10 | Raney Ni (2:1) | MeOH | 80:20 | |

| 11 | Raney Ni (2:1) | MeOH | 86:14 |

Propriétés

IUPAC Name |

4-methylidenepyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYQZZMUNYLHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-4-Methylene-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2370-38-9 | |

| Record name | 4-Methyleneproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-4-Methylene-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 245 °C | |

| Record name | (±)-4-Methylene-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.